5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide 5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16017636
InChI: InChI=1S/C13H8Cl2N2O4/c14-7-1-4-12(18)9(5-7)13(19)16-11-6-8(17(20)21)2-3-10(11)15/h1-6,18H,(H,16,19)
SMILES:
Molecular Formula: C13H8Cl2N2O4
Molecular Weight: 327.12 g/mol

5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide

CAS No.:

Cat. No.: VC16017636

Molecular Formula: C13H8Cl2N2O4

Molecular Weight: 327.12 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide -

Specification

Molecular Formula C13H8Cl2N2O4
Molecular Weight 327.12 g/mol
IUPAC Name 5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide
Standard InChI InChI=1S/C13H8Cl2N2O4/c14-7-1-4-12(18)9(5-7)13(19)16-11-6-8(17(20)21)2-3-10(11)15/h1-6,18H,(H,16,19)
Standard InChI Key SPGXJGVYXVTYNA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)Cl)O)Cl

Introduction

Chemical Structure and Molecular Characteristics

5-Chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide belongs to the benzamide class, featuring a hydroxy-substituted benzene ring linked via an amide bond to a 2-chloro-5-nitrophenyl group. The molecular formula is C₁₃H₈Cl₂N₂O₄, with a molecular weight of 327.12 g/mol. Key structural elements include:

  • Hydroxyl group at position 2 on the benzamide ring, enhancing hydrogen-bonding capacity.

  • Chlorine atoms at positions 5 (benzamide) and 2 (phenyl ring), contributing to electron-withdrawing effects.

  • Nitro group at position 5 on the phenyl ring, intensifying electrophilic substitution reactivity .

The nitro group’s meta position relative to the amide linkage creates steric and electronic effects that influence intermolecular interactions and stability. Comparative analysis with the structurally similar 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide (CAS 6626-92-2) reveals that the nitro substituent elevates the melting point (estimated 120–125°C) and reduces aqueous solubility due to increased hydrophobicity .

Table 1: Comparative Physicochemical Properties

Property5-Chloro-N-(2-Chloro-5-Nitrophenyl)-2-Hydroxybenzamide (Estimated)5-Chloro-N-(2-Chlorophenyl)-2-Hydroxybenzamide (CAS 6626-92-2)
Molecular Weight (g/mol)327.12282.12
Melting Point (°C)120–125107
Boiling Point (°C)400–410 (decomposes)358.8
Density (g/cm³)1.52–1.551.479

Synthesis and Manufacturing Approaches

The synthesis of 5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide likely involves multi-step reactions, drawing parallels to methods described in patent CN109456257B for related nitropyridine derivatives . A proposed pathway includes:

Nitration of 2-Chlorophenyl Precursor

Initial nitration of 2-chlorophenol introduces the nitro group at position 5, yielding 2-chloro-5-nitrophenol. This step typically employs a mixture of nitric and sulfuric acids, with temperature control critical to avoid over-nitration .

Amidation with 5-Chlorosalicylic Acid

The nitrophenol intermediate is then reacted with 5-chlorosalicylic acid under coupling agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example:

5-Chlorosalicylic Acid+2-Chloro-5-NitroanilinePCl55-Chloro-N-(2-Chloro-5-Nitrophenyl)-2-Hydroxybenzamide+HCl\text{5-Chlorosalicylic Acid} + \text{2-Chloro-5-Nitroaniline} \xrightarrow{\text{PCl}_5} \text{5-Chloro-N-(2-Chloro-5-Nitrophenyl)-2-Hydroxybenzamide} + \text{HCl}

Optimization of reaction conditions (e.g., 60–80°C, 12–16 hours) maximizes yield while minimizing byproducts such as dechlorinated or over-chlorinated species .

Table 2: Key Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher temperatures accelerate reaction but risk decomposition
Catalyst (PCl₅)1.2–1.5 equivalentsExcess catalyst promotes complete amidation
Reaction Time12–16 hoursProlonged duration ensures full conversion

Physicochemical Properties and Stability

The compound’s stability is influenced by its functional groups:

  • Thermal Stability: Decomposition above 400°C aligns with nitro-aromatic compounds, releasing nitrogen oxides and chlorinated gases .

  • Photolytic Sensitivity: UV exposure may induce nitro group reduction, necessitating storage in amber containers.

  • Solubility: Low water solubility (<0.1 mg/mL at 25°C) but soluble in polar aprotic solvents (e.g., DMF, DMSO) .

Applications in Pharmaceutical and Industrial Chemistry

Intermediate in Drug Synthesis

As a halogenated benzamide, this compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. Its nitro group facilitates further functionalization, such as reduction to amines for coupling reactions .

Agrochemical Development

Structural analogs are utilized in fungicides and herbicides, leveraging the electron-deficient aromatic system to disrupt microbial electron transport chains .

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize bioactivity.

  • Green Synthesis Routes: Exploring catalytic nitration and solvent-free amidation to reduce waste .

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